2-[(4-Benzylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
2-[(4-Benzylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex organic compound with a molecular formula of C25H26N4O2 . This compound is part of the pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(4-Benzylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves multiple steps. One common method includes the condensation of appropriate pyrimidine derivatives with benzylpiperazine under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification processes such as recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(4-Benzylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Benzylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include:
Ribociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.
Palbociclib: Another CDK4/6 inhibitor with a pyrido[2,3-D]pyrimidine moiety, used for similar therapeutic purposes.
Compared to these compounds, 2-[(4-Benzylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one exhibits unique structural features that may offer advantages in terms of selectivity and potency .
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-(4-benzylpiperazine-1-carbonyl)-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C24H25N5O2/c1-17-7-6-10-29-21(17)25-22-19(23(29)30)15-20(26(22)2)24(31)28-13-11-27(12-14-28)16-18-8-4-3-5-9-18/h3-10,15H,11-14,16H2,1-2H3 |
InChI Key |
AVUSXCFVDVMJMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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